Hydroxytriazolopyrimidine

Description

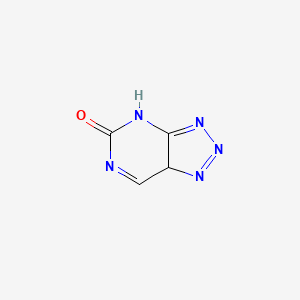

4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one is a bicyclic heterocyclic compound featuring fused triazole and pyrimidine rings. Its partially saturated structure (4,7a-dihydro) distinguishes it from fully aromatic analogs, influencing electronic properties, reactivity, and biological activity.

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPJQZNJZWLTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=NNN=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51141-43-6 | |

| Record name | NSC521719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Cyclocondensation of 5-Amino-1,2,3-triazole-4-carboxylates with Orthoformates and Hydrazine Hydrate

One of the most effective and general synthetic routes to 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one involves the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylate derivatives with triethyl orthoformate, followed by treatment with hydrazine hydrate. This method leverages the amino group at the 5-position of the triazole ring and the electrophilic nature of orthoformates to form an intermediate 5-ethoxymethyleneamino-1,2,3-triazole, which readily cyclizes into the triazolo-pyrimidinone system upon hydrazine treatment.

- Step 1: 5-Amino-1,2,3-triazole-4-carboxylate + Triethyl orthoformate → 5-Ethoxymethyleneamino-1,2,3-triazole intermediate

- Step 2: Intermediate + Hydrazine hydrate → 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one (cyclization)

This approach is well-documented and provides good yields with relatively mild conditions, making it a practical route for synthesizing this compound class.

Base-Catalyzed Cyclocondensation of Chalcones with 1H-1,2,4-Triazol-3-amine

Another prominent synthetic strategy involves the base-catalyzed reaction of α,β-unsaturated ketones (chalcones) with 1H-1,2,4-triazol-3-amine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). This method produces dihydrotriazolo-pyrimidine analogues, which can be further manipulated to obtain the desired triazolo-pyrimidinone derivatives.

- Preparation of chalcones via aldol condensation of substituted benzaldehydes and acetophenones in the presence of sodium hydroxide in methanol at room temperature.

- Reaction of chalcones with 1H-1,2,4-triazol-3-amine in DMF under reflux to form dihydrotriazolo-pyrimidines.

- Optional reduction or oxidation steps to modify the oxidation state of the triazolo-pyrimidine ring system.

This method is advantageous due to its modularity, allowing variation of substituents on the aromatic rings to explore structure-activity relationships. It has been reported to yield compounds with significant biological activities.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) have been employed for the efficient synthesis of triazolo-pyrimidine derivatives, including 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one. These reactions typically involve the condensation of an aromatic aldehyde, a CH-acid (such as malononitrile or ethyl cyanoacetate), and 5-amino-1,2,3-triazole under reflux in solvents like DMF.

- High atom economy and operational simplicity.

- Rapid generation of molecular diversity.

- Potential for parallel synthesis of compound libraries.

The resulting triazolo-pyrimidine frameworks are often isolated in good yields and characterized by standard spectroscopic methods.

Oxidative Cyclization of N-Benzylidene-N'-pyrimidin-2-yl Hydrazine Precursors

A less common but insightful method involves the oxidative cyclization of hydrazone precursors derived from N-benzylidene-N'-pyrimidin-2-yl hydrazines. This process is followed by a Dimroth rearrangement to yield triazolo-pyrimidine derivatives.

- This method requires the preparation of hydrazone intermediates.

- Oxidative cyclization is typically achieved using reagents such as N-bromosuccinimide (NBS).

- The Dimroth rearrangement ensures the formation of the correct triazolo-pyrimidine isomer.

This approach provides access to substituted triazolo-pyrimidines with control over regioselectivity and substitution patterns.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylates with triethyl orthoformate and hydrazine hydrate | 5-Amino-1,2,3-triazole-4-carboxylate, triethyl orthoformate, hydrazine hydrate | Mild heating, open vessel | High yields, good purity | Straightforward, mild conditions, scalable | Requires availability of amino-triazole precursors |

| Base-catalyzed cyclocondensation of chalcones with 1H-1,2,4-triazol-3-amine | Chalcones, 1H-1,2,4-triazol-3-amine | Reflux in DMF, base catalysis | Moderate to high yields | Modular synthesis, good for SAR studies | Multiple steps, sensitive to substituent effects |

| One-pot multicomponent reaction | Aromatic aldehyde, CH-acid, 5-amino-1,2,3-triazole | Reflux in DMF or similar solvent | Good yields, library synthesis | High atom economy, rapid synthesis | May require purification of complex mixtures |

| Oxidative cyclization of hydrazone precursors | N-Benzylidene-N'-pyrimidin-2-yl hydrazines, oxidants | Oxidative conditions, NBS | Good yields | Regioselective, allows substitution control | More complex precursor synthesis |

Summary of Research Findings and Best Practices

- The cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylates with orthoformates followed by hydrazine treatment is a reliable and widely used method for synthesizing 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one with high yield and purity.

- Base-catalyzed reactions of chalcones with 1H-1,2,4-triazol-3-amine provide a flexible synthetic route to analogues and derivatives of the target compound, facilitating structure-activity relationship (SAR) studies.

- Multicomponent reactions offer efficient and rapid access to diverse triazolo-pyrimidine derivatives, suitable for high-throughput synthesis and biological screening.

- Oxidative cyclization methods, while more complex, allow for regioselective synthesis and fine-tuning of substituents, beneficial for advanced medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s nitrogen-rich structure makes it a candidate for studying nitrogen metabolism and related biological processes.

Industry: While not widely used in industry, it may have niche applications in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Triazolo[1,5-a]pyrimidine Derivatives

- 5-Amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (): Substituents: 5-amino, 7-phenyl, and ester groups. Synthesis: Eco-friendly methods using 4,4’-trimethylenedipiperidine as a recyclable additive yield high-purity products (64–75% yields) . Advantages: Reduced toxicity, non-flammability, and recyclability compared to traditional piperidine-based syntheses.

7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine ():

Pyrimido[4,5-d][1,3]oxazine Derivatives (–6):

- Compound 20a (pyrimido[4,5-d][1,3]oxazin-2-one):

Thiazolo[4,5-d]pyrimidine Derivatives ():

- 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine: Substituents: 5-CF3 group enhances antiproliferative activity (NCI screening) compared to non-fluorinated analogs. Key Insight: Electron-withdrawing groups improve bioactivity, a trend also observed in triazolo-pyrimidines with nitro or cyano substituents .

Antiplatelet Activity

Anticancer Activity

Kinase Inhibition

- Pyrimido[4,5-d][1,3]oxazines (): Dual-methyl substitution at C4 improves EGFR inhibition (IC50 = 4.5 nM) compared to mono-substituted analogs .

Physicochemical and Spectral Comparisons

Biological Activity

4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₅H₅N₅O

- Molecular Weight : 153.10 g/mol

- XLogP3-AA : -0.6

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 0

The biological activity of 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one is primarily attributed to its interaction with various biological targets. It has been identified as a potential phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cGMP and cAMP. Inhibition of PDEs can lead to increased levels of these signaling molecules, thereby influencing numerous physiological processes including vasodilation and cell proliferation.

Antimicrobial Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

| Study | Organism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Study A | E. coli | 15 | 100 |

| Study B | S. aureus | 20 | 100 |

| Study C | C. albicans | 18 | 100 |

Anticancer Properties

4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one has shown promise in cancer research as a potential anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM). The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Clinical Implications

The compound's ability to modulate cyclic nucleotide levels suggests its potential use in treating conditions such as pulmonary hypertension and certain types of cancer. Ongoing clinical trials are investigating its efficacy and safety profile in humans.

Potential Therapeutic Applications

- Pulmonary Hypertension : By inhibiting PDEs, the compound may help relax vascular smooth muscle and reduce blood pressure.

- Cancer Therapy : Its ability to induce apoptosis in tumor cells positions it as a candidate for further development in oncology.

Q & A

Q. What are the established synthetic routes for preparing 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one and its derivatives?

- Methodological Answer : Key protocols include:

- Cyclization of oxazolones : Oxazolones (I) undergo sequential reactions (chlorination with POCl₃ and amination with amines) to yield triazolopyrimidine derivatives, as demonstrated in oxazolo[4,5-d]pyrimidine synthesis .

- Additive-assisted synthesis : Using molten-state TMDP (tetramethylenediamine phosphate) or ethanol/water solvent mixtures improves yields for triazolopyrimidine carboxylate esters .

- Iodine-DMSO catalysis : Optimized cyclization reactions (e.g., 20 mol% I₂ in DMSO at 90°C) achieve high yields (86%) for fused heterocycles, applicable to triazolopyrimidine derivatives .

Q. How can structural characterization techniques differentiate between regioisomers in triazolopyrimidine derivatives?

- Methodological Answer :

- NMR spectroscopy : Distinct chemical shifts for protons adjacent to nitrogen atoms (e.g., NH or CH groups in triazole vs. pyrimidine rings) resolve regioisomers .

- Mass spectrometry (MS) : Fragmentation patterns differ based on substituent positions (e.g., loss of functional groups like Cl or NH₂) .

- X-ray crystallography : Definitive determination of regiochemistry via bond lengths and angles in crystal structures .

Q. What biological activities have been reported for triazolopyrimidine scaffolds in recent studies?

- Methodological Answer :

- Antiviral activity : Oxazolo[4,5-d]pyrimidines show efficacy against viral infections (e.g., HIV, hepatitis) via enzyme inhibition (e.g., reverse transcriptase) .

- Anticancer activity : Derivatives inhibit tyrosine kinases or induce apoptosis in cancer cell lines (e.g., MCF-7, HepG2) .

- Enzyme modulation : Triazolopyrimidines target fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL), relevant to neurodegenerative diseases .

Advanced Research Questions

Q. What strategies optimize reaction yields in iodine-DMSO mediated cyclization reactions for triazolopyrimidine derivatives?

- Methodological Answer :

- Catalyst loading : 20 mol% I₂ maximizes yields (78–86%) while avoiding side reactions from excess iodine .

- Solvent selection : DMSO outperforms alternatives (e.g., DMF, MeCN) due to its polar aprotic nature and ability to stabilize intermediates .

- Temperature control : Reactions at 90°C balance kinetics and thermodynamics, minimizing decomposition .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data for triazolopyrimidine derivatives?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Refine docking poses by accounting for protein flexibility and solvent effects .

- Free energy calculations : Use MM-GBSA/PBSA to validate binding affinities and reconcile discrepancies .

- Experimental validation : Retest compounds under standardized assays (e.g., dose-response curves) to confirm activity trends .

Q. What computational approaches predict the drug-likeness and ADMET properties of novel triazolopyrimidine derivatives?

- Methodological Answer :

- Lipinski’s Rule of Five : Assess solubility and permeability via SwissADME or Molinspiration .

- Toxicity prediction : Tools like ProTox-II or ADMETlab2.0 evaluate hepatotoxicity and mutagenicity .

- Metabolic stability : Cytochrome P450 interaction studies using AutoDock Vina or GLIDE .

Q. What methods address regioselectivity challenges during chlorination of triazolopyrimidine precursors?

- Methodological Answer :

- Reagent choice : Excess POCl₃ with Me₂NPh directs chlorination to the 7-position of oxazolo[4,5-d]pyrimidines .

- Temperature control : Reactions at 105–110°C favor selective formation of 7-chloro derivatives over competing sites .

- Protecting groups : Temporarily block reactive sites (e.g., NH₂) to avoid undesired substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.